molecular formula C19H17FN2O B6240867 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one CAS No. 2254065-29-5

1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one

Cat. No.: B6240867
CAS No.: 2254065-29-5
M. Wt: 308.3
InChI Key:
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Description

1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a piperidin-4-one moiety linked to a phenyl ring, which is further substituted with a 5-fluoro-1H-indol-2-yl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 5-fluoroindole with a substituted benzaldehyde, followed by cyclization with piperidin-4-one under acidic conditions . The reaction typically requires the use of catalysts such as anhydrous aluminum chloride or other Lewis acids to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Mechanism of Action

The mechanism of action of 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors . This binding can modulate neurotransmitter activity and influence cellular signaling pathways. Additionally, the compound’s ability to inhibit enzymes involved in inflammation and cell proliferation contributes to its therapeutic potential .

Comparison with Similar Compounds

1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-4-one moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

2254065-29-5

Molecular Formula

C19H17FN2O

Molecular Weight

308.3

Purity

95

Origin of Product

United States

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